molecular formula C5H9NO4S B12670591 N-Carbomethoxy-L-cysteine CAS No. 76176-67-5

N-Carbomethoxy-L-cysteine

Cat. No.: B12670591
CAS No.: 76176-67-5
M. Wt: 179.20 g/mol
InChI Key: PYMCYGICRFDVCJ-VKHMYHEASA-N
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Description

N-Carbomethoxy-L-cysteine is a synthetic derivative of the amino acid L-cysteine, characterized by a carbomethoxy (-O(CO)OCH₃) group attached to the nitrogen atom of the cysteine backbone. This modification alters its chemical and biological properties compared to native cysteine or other N-substituted derivatives.

Properties

CAS No.

76176-67-5

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

IUPAC Name

(2R)-2-(methoxycarbonylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C5H9NO4S/c1-10-5(9)6-3(2-11)4(7)8/h3,11H,2H2,1H3,(H,6,9)(H,7,8)/t3-/m0/s1

InChI Key

PYMCYGICRFDVCJ-VKHMYHEASA-N

Isomeric SMILES

COC(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

COC(=O)NC(CS)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbomethoxy-L-cysteine typically involves the reaction of L-cysteine with methyl chloroformate under basic conditions. The reaction proceeds as follows:

  • Dissolve L-cysteine in a suitable solvent such as water or ethanol.
  • Add a base, such as sodium hydroxide, to deprotonate the amino group of L-cysteine.
  • Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature to control the reaction rate.
  • Stir the reaction mixture for a specified period, usually a few hours, to ensure complete conversion.
  • Neutralize the reaction mixture with an acid, such as hydrochloric acid, to precipitate the product.
  • Filter and purify the product using recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-Carbomethoxy-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group in this compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbomethoxy group can be reduced to yield the corresponding amine.

    Substitution: The carbomethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Carbomethoxy-L-cysteine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Carbomethoxy-L-cysteine involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The thiol group can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Enzyme Inhibition: The compound can inhibit specific enzymes by modifying their active sites or interfering with substrate binding.

    Signal Transduction: this compound can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-Carbomethoxy-L-cysteine with key analogs based on substituents, molecular properties, and known applications:

Compound Substituent (N-position) Molecular Formula Molecular Weight Key Properties/Applications
This compound Carbomethoxy (-O(CO)OCH₃) C₅H₉NO₄S 179.19 g/mol Hypothesized enhanced stability; potential prodrug applications (inferred)
N-Acetylcysteine (NAC) Acetyl (-COCH₃) C₅H₉NO₃S 163.20 g/mol Antioxidant, mucolytic agent, glutathione precursor
N-Formyl-L-cysteine Formyl (-CHO) C₄H₇NO₃S 149.16 g/mol Intermediate in peptide synthesis; limited bioactivity data
S-Benzyl-N-carbamoyl-2-methyl-L-cysteine Carbamoyl (-CONH₂) C₁₂H₁₆N₂O₃S 280.33 g/mol Synthetic intermediate; no reported therapeutic use
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine Acetyl + S-carbamoylethyl C₈H₁₄N₂O₄S 234.28 g/mol Biomarker for acrylamide exposure
FMOC-S-carboxyethyl-L-cysteine FMOC + S-carboxyethyl C₂₁H₂₁NO₆S 415.46 g/mol Solid-phase peptide synthesis reagent

Physicochemical Properties

  • Solubility : NAC’s acetyl group enhances water solubility compared to native cysteine. The carbomethoxy group, being more hydrophobic, may reduce solubility but improve membrane permeability.
  • Stability : Carbomethoxy derivatives are likely more resistant to enzymatic degradation (e.g., by peptidases) than NAC, which undergoes deacetylation to release cysteine .

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